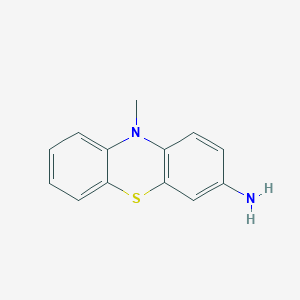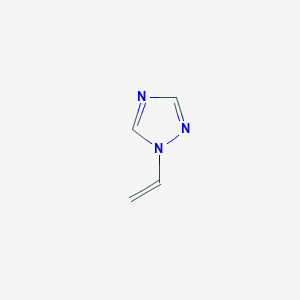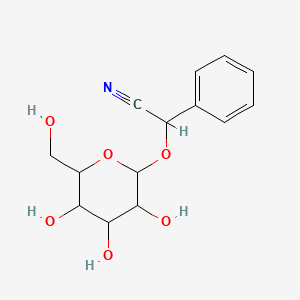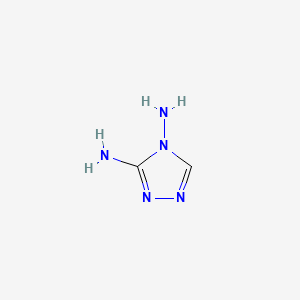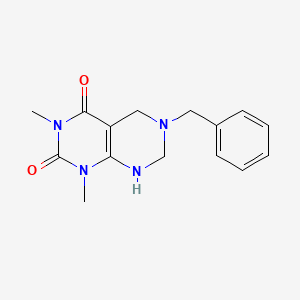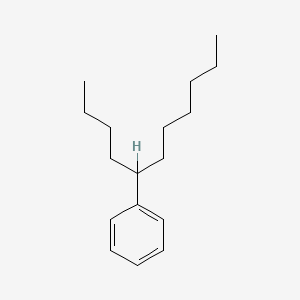
5-Phénylundécane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 5-Phenylundecane often involves complex reactions that yield structurally intricate molecules. For instance, compounds have been synthesized through hydrothermal methods, employing multicarboxylate ligands to create compounds with distinct physical properties (Pan et al., 2008). Another approach includes the cross-cyclomagnesiation of specific precursors leading to the formation of dialkylydenemagnesacyclopentane, showcasing the versatility of synthetic strategies in achieving complex molecular architectures (D’yakonov et al., 2015).
Applications De Recherche Scientifique
Pheromone d'agrégation chez les termites
“5-Phénylundécane” a été identifié comme un composant d'une phéromone d'agrégation chez l'espèce de termite Reticulitermes speratus {svg_1}. La phéromone signale la présence de congénères et induit l'arrêt chez les ouvrières {svg_2}. La phéromone est composée d'un composé aromatique (2-phénylundécane), d'hydrocarbures cuticulaires (pentacosane et heptacosane), d'acides gras (acide palmitique et acide trans-vaccénique) et de cholestérol {svg_3}. Bien que le 2-phénylundécane seul ait attiré les ouvrières, la combinaison des six composés a montré une activité d'arrêt plus importante {svg_4}. Cette phéromone permet une agrégation rapide et durable des ouvrières, ce qui contribue à une alimentation efficace et à la colonisation de nouveau bois {svg_5}.
Production de composés anticancéreux
Bien que “this compound” lui-même ne soit pas directement mentionné, il est connu qu'une large gamme d'agents bioactifs comme les alcaloïdes, les stéroïdes, les phénoliques, les saponines, les flavonoïdes et les terpénoïdes sont en forte demande commerciale pour leurs propriétés anticancéreuses potentielles {svg_6}. Ces composés sont souvent produits dans des cultures de tissus végétaux, qui offrent des avantages par rapport aux méthodes conventionnelles en termes de production continue, contrôlée, aseptique, à grande échelle et de possibilité de synthèse de novo {svg_7}. Il est possible que “this compound” puisse être produit ou utilisé dans des contextes similaires, mais des recherches supplémentaires seraient nécessaires pour le confirmer.
Safety and Hazards
Mécanisme D'action
Target of Action
5-Phenylundecane is an alkylbenzene . Alkylbenzenes are a group of organic compounds which consist of a benzene ring substituted with an alkyl group . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of a compound, as they determine how the compound is absorbed and distributed in the body, how it is metabolized, and how it is excreted .
Propriétés
IUPAC Name |
undecan-5-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28/c1-3-5-7-9-13-16(12-6-4-2)17-14-10-8-11-15-17/h8,10-11,14-16H,3-7,9,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPCXIBGXYGQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40874984 | |
| Record name | BENZENE, (1-BUTYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00155 [mmHg] | |
| Record name | Benzene, (1-butylheptyl)- | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12142 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
4537-15-9 | |
| Record name | (1-Butylheptyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4537-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (1-butylheptyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-BUTYLHEPTYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40874984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the origin of 5-Phenylundecane in Tempe, and how is it extracted?
A1: Research suggests that 5-Phenylundecane is one of the volatile compounds produced during the fermentation of Tempe, a traditional Indonesian food made from soybeans. [] A modified simultaneous distillation-extraction method, utilizing steam distillation and benzene as a solvent, was employed to isolate 5-Phenylundecane from Tempe samples at different fermentation stages. []
Q2: Can you explain the presence of 5-Phenylundecane as a product in the decomposition of lauroyl peroxide?
A2: The study investigating lauroyl peroxide decomposition reveals that 5-Phenylundecane is formed as an isomeric alkylbenzene product when the reaction occurs in benzene. [] This formation is attributed to a 1,5-hydrogen migration within the undecyl radical generated during the decomposition process. [] The relative yield of 5-Phenylundecane remains relatively consistent regardless of the initial lauroyl peroxide concentration, decomposition temperature, or the addition of iodine, suggesting its formation is primarily governed by the undecyl radical's inherent rearrangement tendency. []
Q3: Are there any analytical techniques available to identify and quantify 5-Phenylundecane?
A3: Both studies utilize Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical tool for identifying and quantifying 5-Phenylundecane within their respective sample matrices. [, ] This technique provides valuable information regarding the compound's presence and relative abundance in complex mixtures.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-imino-N,8-dimethyl-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxamide](/img/structure/B1205238.png)
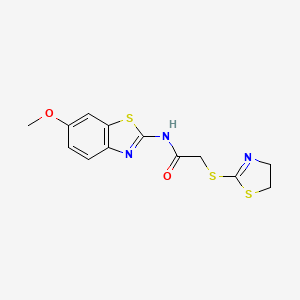
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

![3-methyl-N-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]butanamide](/img/structure/B1205243.png)
